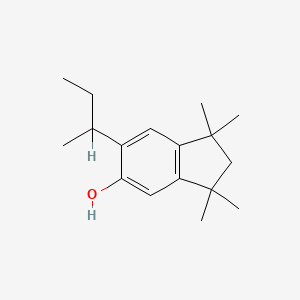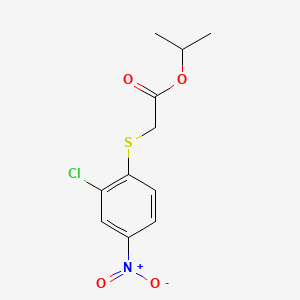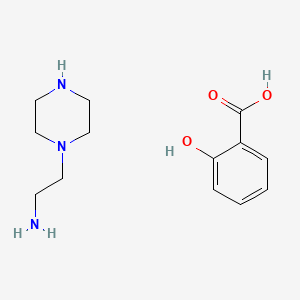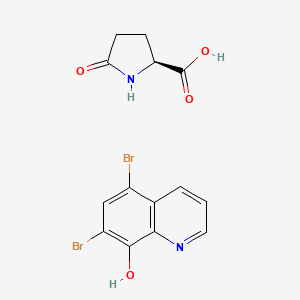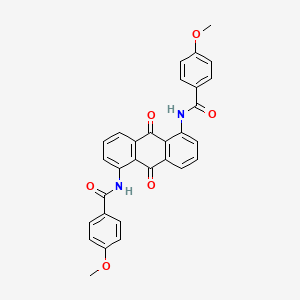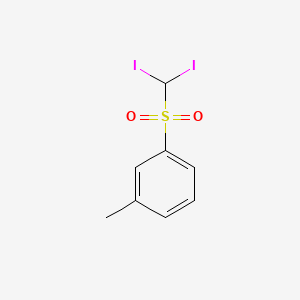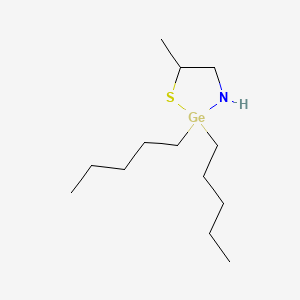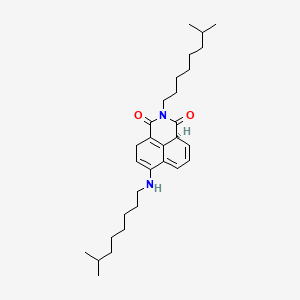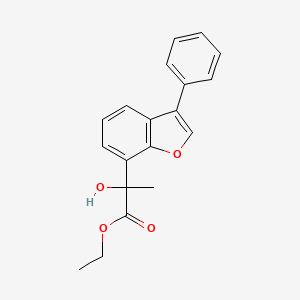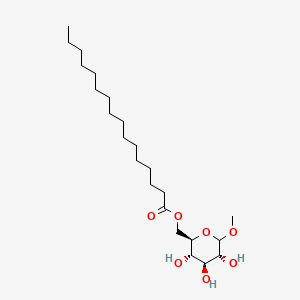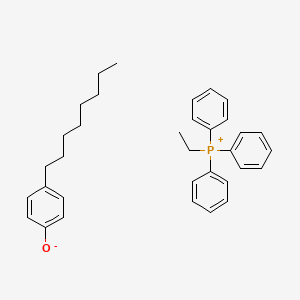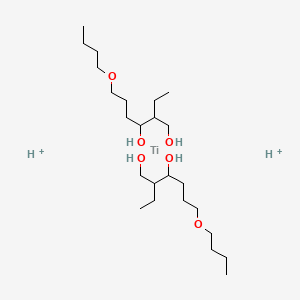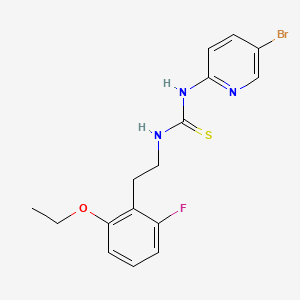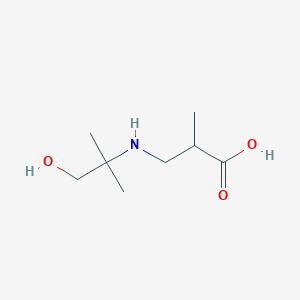
Propanoic acid, 3-((2-hydroxy-1,1-dimethylethyl)amino)-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propanoic acid, 3-((2-hydroxy-1,1-dimethylethyl)amino)-2-methyl- is a complex organic compound with a unique structure that includes a propanoic acid backbone, a hydroxy group, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-((2-hydroxy-1,1-dimethylethyl)amino)-2-methyl- typically involves multiple steps, including the introduction of the hydroxy and amino groups onto the propanoic acid backbone. Common synthetic routes may involve the use of protecting groups to ensure selective reactions at specific sites on the molecule. Reaction conditions often include the use of catalysts, specific temperatures, and pH levels to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure consistent quality and high yield. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 3-((2-hydroxy-1,1-dimethylethyl)amino)-2-methyl- can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. Reaction conditions such as temperature, solvent, and pH are crucial in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the amino group may produce a secondary amine.
Scientific Research Applications
Propanoic acid, 3-((2-hydroxy-1,1-dimethylethyl)amino)-2-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which propanoic acid, 3-((2-hydroxy-1,1-dimethylethyl)amino)-2-methyl- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Propanoic acid, 2-hydroxy-, 1,1-dimethylethyl ester: This compound has a similar structure but lacks the amino group.
3-[(2-Hydroxy-1,1-dimethylethyl)amino]propanoic acid ethyl ester: This compound has a similar backbone but includes an ester group instead of a methyl group.
Uniqueness
Propanoic acid, 3-((2-hydroxy-1,1-dimethylethyl)amino)-2-methyl- is unique due to the presence of both hydroxy and amino groups on the propanoic acid backbone, which allows for a wide range of chemical reactions and applications. Its structure provides versatility in synthetic chemistry and potential for various biological activities.
Properties
CAS No. |
1154344-38-3 |
|---|---|
Molecular Formula |
C8H17NO3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
3-[(1-hydroxy-2-methylpropan-2-yl)amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C8H17NO3/c1-6(7(11)12)4-9-8(2,3)5-10/h6,9-10H,4-5H2,1-3H3,(H,11,12) |
InChI Key |
HVRIIPPWKRKGBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(C)(C)CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


